N-(3,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazinone core substituted with dimethylphenyl groups at positions 3,5 (on the acetamide side chain) and 3,4 (on the pyridazine ring). This structure combines a nitrogen-rich heterocyclic system with aromatic substituents, which may confer unique physicochemical and biological properties.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-9-15(2)11-19(10-14)24-22(29)13-27-23(30)28-21(26-27)8-7-20(25-28)18-6-5-16(3)17(4)12-18/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQZLFQXTKYGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its triazolo[4,3-b]pyridazinone scaffold and dimethylphenyl substituents. Key comparisons include:
NMR Profiling and Electronic Environment
highlights NMR-based structural analysis for triazolo-pyridazinone analogs. The target compound’s regions A (protons 39–44) and B (protons 29–36) show distinct chemical shifts compared to analogs like compound 1 and 7, indicating substituent-induced electronic perturbations. For example, the 3,4-dimethylphenyl group on the pyridazine ring likely deshields adjacent protons, altering δ values in region A . Such shifts are critical for predicting binding interactions in biological systems.
Bioactivity and Toxicity Considerations
Key Research Findings and Implications
- Comparative NMR Analysis: Region-specific chemical shift differences (e.g., δ 7.2–7.5 ppm in region A) serve as markers for substituent positioning in triazolo-pyridazinones .
- Synthetic Feasibility: The compound’s complexity necessitates optimized coupling and purification steps, as seen in ’s custom synthesis protocols .
Q & A
Q. What are the foundational synthetic pathways for synthesizing this compound, and what critical parameters govern yield and purity?
The synthesis typically involves multi-step routes, starting with the preparation of the triazolo[4,3-b]pyridazine core. Key steps include cyclization of hydrazine derivatives with diketones or ketoesters under acidic conditions, followed by coupling with the acetamide-bearing aryl group via nucleophilic substitution or amidation. Critical parameters include:
- Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side products) .
- Solvent selection (polar aprotic solvents like DMF for amide bond formation) .
- pH adjustment during workup to isolate intermediates . Purity is ensured through recrystallization or column chromatography using silica gel and gradients of ethyl acetate/hexane .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
A combination of NMR (1H/13C for functional group and aromatic proton analysis), IR (amide C=O stretching at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) is mandatory. For purity assessment, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What functional groups dominate the compound's reactivity, and how do they influence derivatization?
The triazolo-pyridazine core is susceptible to electrophilic substitution at the pyridazine ring, while the acetamide moiety undergoes hydrolysis under strong acidic/basic conditions. The 3,5-dimethylphenyl group enhances lipophilicity, influencing solubility in organic solvents .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in the final coupling step?
Use Design of Experiments (DoE) to evaluate interactions between variables:
- Catalyst screening : Pd-based catalysts for Suzuki couplings or EDCI/HOBt for amide formation .
- Solvent polarity : Test DMSO vs. THF for solubility improvements .
- Temperature gradients : Microwave-assisted synthesis to reduce reaction time . Post-reaction, monitor by TLC and quantify impurities via LC-MS to identify side products (e.g., unreacted starting materials) .
Q. What strategies resolve contradictions in reported biological activity data across assays?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target toxicity .
- Structural analogs : Synthesize derivatives with modified dimethylphenyl groups to assess SAR trends .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase domains, focusing on hydrogen bonding with the triazolo ring and hydrophobic interactions with dimethylphenyl groups .
- MD simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability in aqueous environments . Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Q. What purification challenges arise during scale-up, and how are they mitigated?
- Byproduct removal : Use preparative HPLC with a water/acetonitrile gradient to separate regioisomers .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and reduce amorphous content .
- Degradation prevention : Store intermediates under inert atmosphere to avoid oxidation of the pyridazine ring .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with fluorinated or methoxy-substituted aryl groups to probe electronic effects .
- Side-chain variations : Replace the acetamide with sulfonamide or urea to assess hydrogen-bonding capacity .
- Biological testing : Use a panel of kinase assays (e.g., EGFR, VEGFR2) and cytotoxicity screens (e.g., NCI-60) to correlate structural changes with activity .
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